2-(Cyclohexylamino)-1-propanesulfonic acid
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Overview
Description
2-(Cyclohexylamino)-1-propanesulfonic acid is a zwitterionic amphiphilic compound, which consists of a hydrophobic cyclohexyl group, a hydrophilic amino group, and a sulfonic acid group. This compound is commonly used as a buffering agent in various biological and chemical processes due to its ability to maintain a stable pH in the range of 8.6 to 10 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)-1-propanesulfonic acid typically involves the reaction of cyclohexylamine with 1,3-propanesultone. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclohexylamine+1,3-Propanesultone→2-(Cyclohexylamino)-1-propanesulfonic acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as crystallization and filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)-1-propanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Alkylated amines.
Scientific Research Applications
2-(Cyclohexylamino)-1-propanesulfonic acid is widely used in scientific research due to its buffering properties. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions to maintain a stable pH.
Biology: Employed in enzymology studies to investigate pH-dependent processes.
Medicine: Utilized in the formulation of pharmaceutical products to ensure stability.
Industry: Applied in the manufacturing of various chemical products where pH control is crucial.
Mechanism of Action
The buffering action of 2-(Cyclohexylamino)-1-propanesulfonic acid is due to its ability to donate and accept protons, thereby maintaining a stable pH in the solution. The molecular targets include enzymes and other proteins that require a specific pH range for optimal activity. The compound interacts with these targets by stabilizing the pH, which is essential for their proper function .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler compound with similar structural features but lacks the sulfonic acid group.
2-(Cyclohexylamino)ethanesulfonic acid: Another buffering agent with a similar structure but different pH range.
Taurine: An amino acid derivative with a sulfonic acid group but different biological functions.
Uniqueness
2-(Cyclohexylamino)-1-propanesulfonic acid is unique due to its specific pH range and buffering capacity, making it suitable for applications that require precise pH control. Its amphiphilic nature also allows it to interact with both hydrophobic and hydrophilic molecules, enhancing its versatility in various scientific and industrial applications .
Properties
CAS No. |
90727-27-8 |
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Molecular Formula |
C9H19NO3S |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
2-(cyclohexylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C9H19NO3S/c1-8(7-14(11,12)13)10-9-5-3-2-4-6-9/h8-10H,2-7H2,1H3,(H,11,12,13) |
InChI Key |
ATURTZGYZKPCBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)O)NC1CCCCC1 |
Origin of Product |
United States |
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